4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-7-16(6-5-13-11)12-9-3-1-2-4-10(9)14-8-15-12/h8H,1-7H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCBPSUVMVMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCNC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches to the Bicyclic Framework
The tetrahydroquinazoline core is typically synthesized via cyclocondensation reactions involving cyclohexenone derivatives and urea or guanidine precursors. For instance, a method described in the synthesis of N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine involves the use of 1,4-dioxaspiro[4.5]decan-8-amine as a starting material. The spirocyclic intermediate undergoes sequential deprotection and cyclization in the presence of urea to form the tetrahydroquinazoline dione, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to introduce reactive halogen substituents. This chlorination step, yielding 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, is critical for downstream functionalization at position 4.
Halogenation and Functional Group Manipulation
Chlorination at position 4 of the tetrahydroquinazoline core enables nucleophilic substitution reactions. As demonstrated in the preparation of 2-chloro-N-(3-fluorophenyl)-5,6,7,8-tetrahydroquinazolin-4-amine, treatment of the dione intermediate with POCl3 at elevated temperatures (100–120°C) achieves selective dichlorination. The resulting 4-chloro derivative serves as a versatile intermediate for coupling with nitrogen nucleophiles, such as amines or heterocycles.
Synthesis of Piperazin-2-one Moieties
Lactamization of Diamine Precursors
Piperazin-2-one, a six-membered lactam, is synthesized via cyclization of 1,2-diamine derivatives with carbonyl sources. A common approach involves reacting ethylenediamine with glycolic acid under acidic conditions to form 2-hydroxyacetamide, which undergoes intramolecular dehydration to yield the lactam. Alternatively, protected diamines, such as N,N-dibenzylethylenediamine, can be subjected to phosgene or triphosgene to generate the lactam after deprotection.
Protection-Deprotection Strategies
To prevent undesired side reactions during coupling, the secondary amine of piperazin-2-one is often protected with benzyl or tert-butoxycarbonyl (Boc) groups. For example, N-Boc-piperazin-2-one is synthesized by treating the lactam with di-tert-butyl dicarbonate in the presence of a base, followed by acidic deprotection post-coupling.
Coupling Tetrahydroquinazoline and Piperazin-2-one
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the tetrahydroquinazoline core undergoes substitution with the deprotonated amine of piperazin-2-one under basic conditions. A protocol adapted from the synthesis of N6,N6-dibenzyl-2-chloro-N4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine involves refluxing the chloro derivative with piperazin-2-one in dimethylformamide (DMF) at 120°C for 48–72 hours. Triethylamine or potassium carbonate is employed to scavenge HCl, driving the reaction to completion.
Table 1: Representative Coupling Conditions and Yields
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-THQ | Piperazin-2-one | DMF | 120 | 72 | 35–40 |
| 4-Bromo-THQ | N-Boc-piperazin-2-one | THF | 80 | 24 | 45 |
Metal-Catalyzed Cross-Coupling
For less reactive substrates, palladium-catalyzed Buchwald-Hartwig amination offers an alternative. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand, the 4-bromo-tetrahydroquinazoline couples with N-Boc-piperazin-2-one in toluene at 100°C, achieving moderate yields. Subsequent Boc deprotection with trifluoroacetic acid furnishes the target compound.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) enhance nucleophilicity in substitution reactions, while higher temperatures (100–120°C) accelerate reaction rates. Conversely, catalytic couplings favor toluene or tetrahydrofuran (THF) to stabilize palladium complexes.
Catalytic Systems and Additives
The addition of catalytic iodide salts (e.g., NaI) in nucleophilic substitutions facilitates halogen exchange, improving reactivity. In cross-couplings, the use of bulky phosphine ligands, such as DavePhos or RuPhos, suppresses β-hydride elimination, enhancing yields.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- 1H NMR (400 MHz, DMSO-d6): Signals at δ 2.25–2.40 (m, 4H, cyclohexyl CH2), δ 3.60–3.75 (m, 4H, piperazinone CH2), and δ 7.90 (s, 1H, NH) confirm the structure.
- 13C NMR: Peaks at δ 170.5 (C=O) and δ 158.2 (C=N) verify lactam and quinazoline functionalities.
Mass Spectrometry (MS):
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (gradient: 5–95% acetonitrile in water) confirms >98% purity, with a retention time of 6.2 minutes.
Challenges and Alternative Pathways
Competing Side Reactions
Over-alkylation during nucleophilic substitution is mitigated by using excess piperazin-2-one (1.5–2.0 equiv) and controlled temperature. Lactam ring-opening under acidic conditions necessitates cautious selection of deprotection reagents (e.g., TFA over HCl).
Reductive Amination Alternatives
A two-step reductive amination approach involves condensing 4-amino-tetrahydroquinazoline with glyoxylic acid, followed by hydrogenation over Pd/C to form the lactam. While this method avoids halogenation, it requires stringent control of pH and temperature to prevent imine hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one can be categorized into several key areas:
Medicinal Chemistry
- Antiviral Activity : Studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, specific derivatives have shown efficacy against Newcastle disease virus (APMV-1), comparable to established antiviral drugs like Ribavirin .
- Antibacterial Properties : The compound has been investigated for its antibacterial effects. Research suggests that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
Biological Research
- Mechanism of Action : The compound interacts with various biological targets, potentially influencing multiple biochemical pathways. This interaction leads to changes in cellular functions and can result in therapeutic effects against infections.
- Pharmacological Studies : Ongoing research is evaluating the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential and safety profile.
Chemical Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex pharmaceutical compounds and agrochemicals .
Case Study 1: Antiviral Screening
A study conducted by Selvakumar et al. synthesized several derivatives of this compound and evaluated their antiviral activity against APMV-1. Among the synthesized compounds, certain N-aroyl-substituted derivatives exhibited potent antiviral effects comparable to Ribavirin. This highlights the compound's potential as a lead molecule in antiviral drug development .
Case Study 2: Antibacterial Efficacy
Research on the antibacterial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the range of 10–15 µg/mL. These findings suggest that modifications to the piperazine or quinazoline moieties could enhance antibacterial activity.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of certain pathogens . These interactions disrupt the normal metabolic processes of the pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
Uniqueness
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both quinazoline and piperazine. This dual structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Biological Activity
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is a heterocyclic compound that combines the structural features of both quinazoline and piperazine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 232.28 g/mol
- CAS Number : 2034376-26-4
The compound features a dual ring structure that enhances its biological activity and makes it a versatile candidate for various applications in medicinal chemistry .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The compound exhibits high binding affinity towards enzymes such as dihydrofolate reductase and pantothenate kinase. These interactions are critical for inhibiting the growth of pathogens like Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent.
Antiviral and Antibacterial Properties
Research indicates that this compound possesses significant antiviral and antibacterial properties. It has been tested against various bacterial strains and viruses with promising results. For instance:
- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections, although specific viral targets remain to be fully elucidated .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and PC3 (prostate cancer).
- Mechanism : It appears to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, leading to DNA damage in cancer cells .
Case Studies
-
Anticancer Efficacy Against A549 Cells :
- Study Design : Evaluated the cytotoxic effects of the compound on A549 cells.
- Results : The compound exhibited a significant reduction in cell viability with an IC50 value indicating potent anticancer activity.
-
Antimicrobial Activity Assessment :
- Methodology : The compound was assessed against multiple bacterial strains.
- Findings : Showed moderate to high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one | Quinazoline + Piperazine | Antitubercular, Antidiabetic |
| 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | Quinazoline + Piperazine | Antitumor activity |
The comparison illustrates that while similar compounds also exhibit biological activities, the unique structural features of this compound contribute to its distinct efficacy profile.
Q & A
Q. What synthetic routes are recommended for preparing 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one?
Methodological Answer: The compound can be synthesized via two primary routes:
- Route 1: Reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, yielding >80% with easy purification .
- Route 2: Mannich reaction involving formaldehyde and methylamine in ethanol, forming the tetrahydroquinazoline core followed by piperazin-2-one conjugation .
Key Data:
| Method | Yield | Key Conditions |
|---|---|---|
| α-Aminoamidines + Cyclohexanones | 85% | Room temperature, 12 hrs |
| Mannich Reaction | 75% | Ethanol reflux, 6 hrs |
Q. How is the compound characterized spectroscopically?
Methodological Answer: Standard characterization includes:
- IR Spectroscopy: C=O stretch at ~1700–1710 cm⁻¹ (piperazinone), NH stretch at ~3200–3220 cm⁻¹ .
- ¹H-NMR: Distinct signals for tetrahydroquinazoline protons (δ 1.01–1.71 ppm, multiplet for CH₂ groups) and piperazinone NH (δ ~9.0 ppm, broad) .
- Mass Spectrometry: Molecular ion peak at m/z 245.2 (C₁₂H₁₅N₃O) .
Q. What biological activities are associated with this compound?
Methodological Answer: The tetrahydroquinazoline-piperazinone scaffold exhibits:
- Antitubercular Activity: Inhibition of Mycobacterium tuberculosis enzymes (e.g., dihydrofolate reductase, DprE1) via competitive binding .
- Antiproliferative Effects: Derivatives show IC₅₀ values <10 μM against cancer cell lines (e.g., MCF-7) via apoptosis induction .
- β-Glucosidase Inhibition: Potential for regulating glucose metabolism (Ki ~2.5 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysis: Palladium-based catalysts (e.g., Pd/C) improve cyclization efficiency (yield increase by 15–20%) .
- Temperature Control: Maintain 60–80°C during Mannich reactions to avoid side products (e.g., over-oxidation) .
Data Contradiction Note:
Conflicting reports on optimal reaction times (6–24 hrs) suggest batch-specific variability; validate via small-scale trials .
Q. How to address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
Q. What strategies are effective for designing derivatives with enhanced enzyme affinity?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 of the quinazoline ring to boost DprE1 binding (ΔG ~-3.2 kcal/mol) .
- Scaffold Hybridization: Fuse with triazolo[4,3-a]pyrazine moieties (e.g., compound 1c in ) to enhance pharmacokinetic properties.
Data Table (Example Derivatives):
| Derivative | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 3-CF₃-substituted | DprE1 | 0.8 |
| Triazolo-hybrid | β-Glucosidase | 1.2 |
Q. How to evaluate stability under physiological conditions?
Methodological Answer:
- Protocol: Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, 24 hrs .
- Key Findings: Half-life (t₁/₂) = 8.5 hrs; degradation products include oxidized quinazolinone and piperazine fragments .
Mitigation Strategy: Encapsulation in PEGylated liposomes extends t₁/₂ to 24 hrs .
Q. What analytical techniques resolve data contradictions in biological assays?
Methodological Answer:
- Issue: Discrepancies in IC₅₀ values across studies (e.g., 2.5 vs. 10 μM for β-glucosidase).
- Solution: Standardize assay conditions (e.g., enzyme concentration, pH, substrate) and validate via orthogonal methods (e.g., SPR for binding affinity) .
- Advanced Tool: AI-driven synthesis planning (e.g., retrosynthesis models in ) predicts stable derivatives with consistent activity.
Q. How to perform retrosynthetic analysis for novel analogs?
Methodological Answer:
Q. What are the best practices for scaling up synthesis without compromising purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
